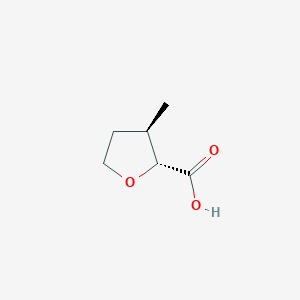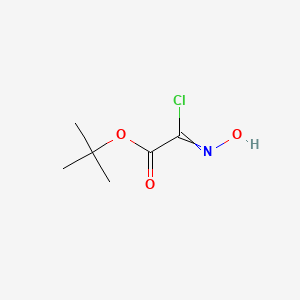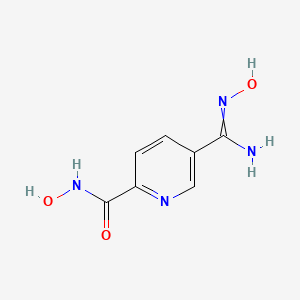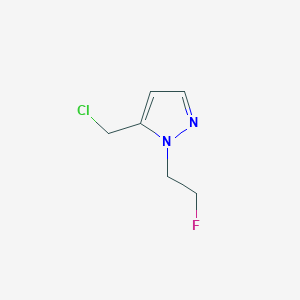![molecular formula C12H14Cl4N4OS B11717094 N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11717094.png)
N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-N’-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)urea is a complex organic compound with a unique structure that includes multiple functional groups such as urea, trichloroethyl, and chloroanilino
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-N’-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)urea typically involves the reaction of N,N-dimethylurea with 2,2,2-trichloroethyl isocyanate and 4-chloroaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:
Reaction of N,N-dimethylurea with 2,2,2-trichloroethyl isocyanate: This step forms an intermediate compound.
Addition of 4-chloroaniline: The intermediate reacts with 4-chloroaniline to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-N’-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.
Scientific Research Applications
N,N-dimethyl-N’-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)urea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dimethyl-N’-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-N’-(2,2,2-trichloro-1-{[(2,4-dibromo-6-methylanilino)carbothioyl]amino}ethyl)urea
- 2,2-dimethyl-N-(2,2,2-trichloro-1-((4,6-di-methyl-2-pyrimidinyl)thio)ethyl)propanamide
- 2,2-dimethyl-N-[2,2,2-trichloro-1-({[(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]carbothioyl}amino)ethyl]propanamide
Uniqueness
N,N-dimethyl-N’-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)urea is unique due to its specific combination of functional groups and its potential reactivity. The presence of the trichloroethyl and chloroanilino groups provides distinct chemical properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C12H14Cl4N4OS |
|---|---|
Molecular Weight |
404.1 g/mol |
IUPAC Name |
1,1-dimethyl-3-[2,2,2-trichloro-1-[(4-chlorophenyl)carbamothioylamino]ethyl]urea |
InChI |
InChI=1S/C12H14Cl4N4OS/c1-20(2)11(21)19-9(12(14,15)16)18-10(22)17-8-5-3-7(13)4-6-8/h3-6,9H,1-2H3,(H,19,21)(H2,17,18,22) |
InChI Key |
GTYBSMXPYGJUEJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B11717011.png)


![[2,2'-Bithiophene]-5,5'-dithiol](/img/structure/B11717029.png)


![2-[(2,6-Dichlorophenyl)methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B11717068.png)

![4-Carbamoyl-1-[2-(diprop-2-en-1-ylamino)-2-oxoethyl]pyridinium](/img/structure/B11717075.png)

![6-Chloro-1-methyl-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B11717083.png)
![[1,3'-Bipiperidin]-2-one hydrochloride](/img/structure/B11717089.png)
![5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole hydrochloride](/img/structure/B11717101.png)
![Ethyl (1R,2R)-2-[4-(Trifluoromethyl)phenyl]cyclopropanecarboxylate](/img/structure/B11717106.png)
